molecular formula C26H26N6O2 B13858434 3-(2-Cyanobenzyl) Alogliptin CAS No. 2749424-28-8

3-(2-Cyanobenzyl) Alogliptin

Cat. No.: B13858434
CAS No.: 2749424-28-8
M. Wt: 454.5 g/mol
InChI Key: QFRGMTBAMFOHOH-HSZRJFAPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyanobenzyl) Alogliptin involves several key steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of safe reagents and efficient post-processing techniques to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyanobenzyl) Alogliptin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Properties

CAS No.

2749424-28-8

Molecular Formula

C26H26N6O2

Molecular Weight

454.5 g/mol

IUPAC Name

2-[[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]methyl]benzonitrile

InChI

InChI=1S/C26H26N6O2/c1-30-25(33)13-24(32(26(30)34)17-22-10-5-3-8-20(22)15-28)31-12-6-11-23(18-31)29-16-21-9-4-2-7-19(21)14-27/h2-5,7-10,13,23,29H,6,11-12,16-18H2,1H3/t23-/m1/s1

InChI Key

QFRGMTBAMFOHOH-HSZRJFAPSA-N

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)NCC4=CC=CC=C4C#N

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)NCC4=CC=CC=C4C#N

Origin of Product

United States

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